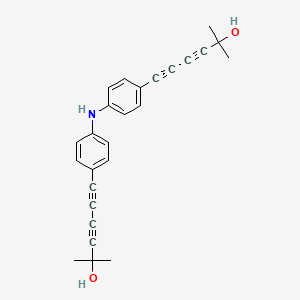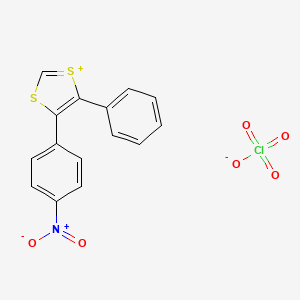![molecular formula C15H30O4 B14354055 2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane CAS No. 93177-41-4](/img/structure/B14354055.png)
2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane is an organic compound with the molecular formula C14H28O4. It is a member of the oxirane family, characterized by the presence of an epoxide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane typically involves the reaction of 1-methoxy-3-(octyloxy)propan-2-ol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like sodium tungstate. The reaction is usually carried out under mild conditions to avoid side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide group can yield alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane involves the reactivity of the epoxide group. The epoxide ring is highly strained and can readily react with nucleophiles, leading to ring-opening reactions. These reactions can modify biological molecules or synthetic polymers, imparting new properties and functionalities.
Comparison with Similar Compounds
Similar Compounds
Oxirane, [(2-propenyloxy)methyl]-: Another epoxide compound with similar reactivity but different substituents.
1-Propene, 3-methoxy-2-methyl-: A related compound with a different alkoxy group.
1-Methoxy-3-phenylamino-propan-2-ol: A compound with a similar backbone but different functional groups.
Uniqueness
2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both methoxy and octyloxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
93177-41-4 |
|---|---|
Molecular Formula |
C15H30O4 |
Molecular Weight |
274.40 g/mol |
IUPAC Name |
2-[(1-methoxy-3-octoxypropan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C15H30O4/c1-3-4-5-6-7-8-9-17-11-14(10-16-2)18-12-15-13-19-15/h14-15H,3-13H2,1-2H3 |
InChI Key |
WSBHQWGADRFRJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(COC)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
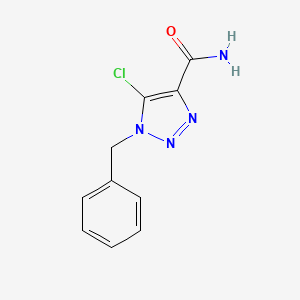
![(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
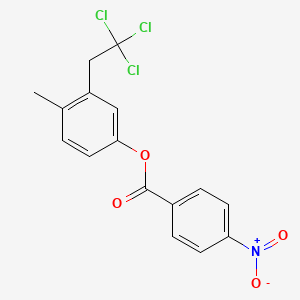
![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
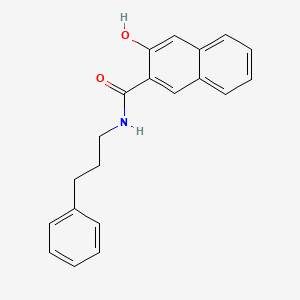
phosphanium perchlorate](/img/structure/B14354021.png)
![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)

